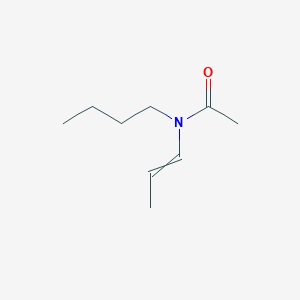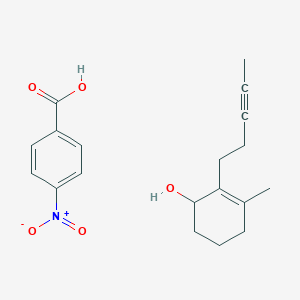
3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid is a complex organic compound with a unique structure that combines both alkyne and cyclohexene functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid typically involves multi-step organic reactions. One common method involves the alkylation of cyclohexene derivatives followed by the introduction of the alkyne group through a Sonogashira coupling reaction. The final step often includes the nitration of benzoic acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium and copper are often employed to facilitate the coupling reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The alkyne and cyclohexene groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often employed.
Substitution: Halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol: Lacks the nitrobenzoic acid moiety.
4-Nitrobenzoic acid: Lacks the alkyne and cyclohexene functionalities.
Uniqueness
3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid is unique due to its combination of alkyne, cyclohexene, and nitrobenzoic acid functionalities
Propiedades
Número CAS |
93371-24-5 |
|---|---|
Fórmula molecular |
C19H23NO5 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
3-methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C12H18O.C7H5NO4/c1-3-4-5-8-11-10(2)7-6-9-12(11)13;9-7(10)5-1-3-6(4-2-5)8(11)12/h12-13H,5-9H2,1-2H3;1-4H,(H,9,10) |
Clave InChI |
FSAPICCFUCUKJO-UHFFFAOYSA-N |
SMILES canónico |
CC#CCCC1=C(CCCC1O)C.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


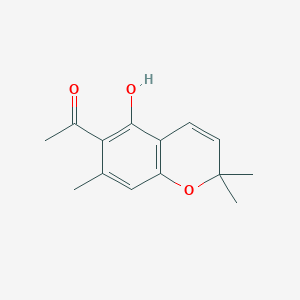
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
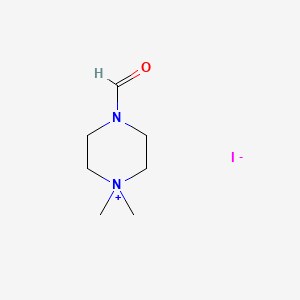

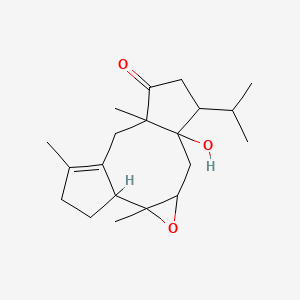

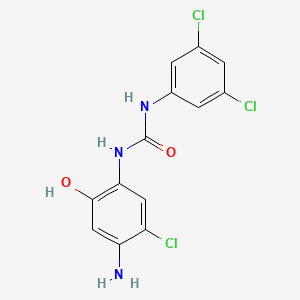

![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)
![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)

![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)
